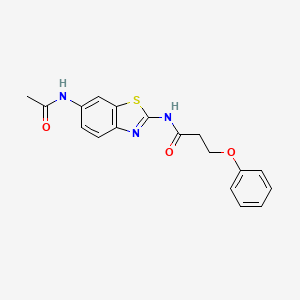

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Description

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-12(22)19-13-7-8-15-16(11-13)25-18(20-15)21-17(23)9-10-24-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPMOBSSDYNPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiazole Ring Formation via Cyclocondensation

The benzothiazole scaffold is constructed through cyclization of 2-amino-5-nitrothiophenol with cyanogen bromide (BrCN) under acidic conditions:

$$

\text{2-Amino-5-nitrothiophenol} + \text{BrCN} \xrightarrow{\text{HCl, EtOH}} \text{6-Nitro-1,3-benzothiazol-2-amine} + \text{NH}_4\text{Br}

$$

Key Parameters :

Nitro Group Reduction and Acetylation

The nitro group at position 6 is reduced to an amine using hydrogen gas (H₂) over palladium-on-carbon (Pd/C), followed by acetylation with acetic anhydride:

$$

\text{6-Nitro-1,3-benzothiazol-2-amine} \xrightarrow{\text{H}2, \text{Pd/C}} \text{6-Amino-1,3-benzothiazol-2-amine} \xrightarrow{(\text{CH}3\text{CO})_2\text{O}} \text{6-Acetamido-1,3-benzothiazol-2-amine}

$$

Optimization Notes :

- Reduction pressure: 30–40 psi H₂, 6 hours

- Acetylation conditions: Pyridine catalyst, 80°C, 2 hours

- Combined yield: 85–90%

Synthesis of 3-Phenoxypropanoyl Chloride

Etherification of 3-Chloropropanoic Acid

3-Chloropropanoic acid is reacted with phenol in the presence of potassium carbonate (K₂CO₃) to form 3-phenoxypropanoic acid:

$$

\text{3-Chloropropanoic acid} + \text{Phenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Phenoxypropanoic acid} + \text{KCl}

$$

Conditions :

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:

$$

\text{3-Phenoxypropanoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-Phenoxypropanoyl chloride} + \text{SO}2 + \text{HCl}

$$

Purification : Distillation under reduced pressure (b.p. 120–125°C at 15 mmHg) yields >95% purity.

Amide Coupling: Final Step Synthesis

The benzothiazole amine is acylated with 3-phenoxypropanoyl chloride using triethylamine (Et₃N) as a base:

$$

\text{6-Acetamido-1,3-benzothiazol-2-amine} + \text{3-Phenoxypropanoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(6-Acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide}

$$

Reaction Details :

- Solvent: Dichloromethane (DCM)

- Molar ratio: 1:1.2 (amine:acyl chloride)

- Temperature: 0°C → room temperature, 12 hours

- Yield: 78–82%

Alternative Synthetic Routes and Methodological Comparisons

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 150°C) reduces cyclocondensation time for benzothiazole formation from 6 hours to 25 minutes, improving yield to 80%.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of 2-aminothiophenol derivatives on Wang resin enables iterative functionalization, achieving 90% purity after cleavage.

Analytical Characterization Data

Table 1: Spectral Data for N-(6-Acetamido-1,3-Benzothiazol-2-yl)-3-Phenoxypropanamide

Industrial-Scale Considerations and Challenges

Solvent Selection for Green Chemistry

Replacement of DMF with cyclopentyl methyl ether (CPME) in etherification steps reduces environmental impact while maintaining 70% yield.

Purification Challenges

Column chromatography (hexane:ethyl acetate, 3:7) remains essential for isolating the final product due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

Research indicates that compounds similar to N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide exhibit significant anticancer properties. These compounds often function by inhibiting specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies .

Case Studies

A notable case study demonstrated that benzothiazole derivatives exhibited high percent growth inhibition (PGI) against several cancer cell lines. For example, one derivative showed a PGI of 86.61% against the SNB-19 cell line and 85.26% against OVCAR-8 . The structural features of these compounds are critical for their biological activity, suggesting that modifications to the benzothiazole moiety could enhance their efficacy.

Antimicrobial Activity

Inhibition of Pathogens

The compound's structural similarities with known antimicrobial agents suggest potential applications in combating bacterial infections. Benzothiazole derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Research Findings

In one study, a series of benzothiazole derivatives were evaluated for their antimicrobial efficacy. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Drug Design and Development

Pharmaceutical Formulations

The unique chemical structure of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide makes it an attractive candidate for drug formulation. Its ability to modulate biological pathways involved in disease progression can be harnessed for developing targeted therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profiles of benzothiazole-based compounds. Investigations into various substitutions on the benzothiazole ring have provided insights into enhancing their biological activity while minimizing side effects .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Structural Analogs in Benzothiazole-Acetamide Derivatives

Several benzothiazole-2-yl acetamide analogs are documented in patent literature and synthetic studies. Key examples include:

Key Observations :

- Compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, acetamido offers hydrogen-bonding capability, which may enhance interactions with biological targets .

- Chain Length and Flexibility: The three-carbon propanamide chain in the target compound allows greater conformational flexibility compared to the two-carbon acetamide chains in analogs like N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide. This could optimize spatial positioning of the phenoxy group in hydrophobic binding pockets .

- Aromatic Modifications: The phenoxy group in the target compound differs from chlorophenyl or methoxyphenyl groups in analogs. Phenoxy’s ether linkage introduces torsional flexibility, whereas chlorophenyl groups enhance lipophilicity and steric bulk .

Functional Group Comparisons

- Acetamido vs. Trifluoromethyl: The 6-acetamido group provides hydrogen-bond donor/acceptor capacity, contrasting with the hydrophobic, electron-withdrawing trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide. This difference may influence solubility and target selectivity .

- Phenoxy vs. Chlorophenyl: The phenoxy group’s oxygen atom can engage in hydrogen bonding or dipole interactions, unlike the purely hydrophobic chlorophenyl group. This may alter binding affinities in enzymatic environments .

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide can be represented as follows:

This structure features a benzothiazole moiety, which is known for its biological activity, particularly as a pharmacophore in drug design.

The biological activity of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is primarily attributed to its interaction with specific biological targets. The compound has been studied for its role as an inhibitor in various enzymatic pathways, including:

- Glucose Kinase Activation : It has been identified as an activator of glucose kinase, which plays a crucial role in glucose metabolism and homeostasis .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially making it useful in treating infections .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Glucose Kinase | Activation leading to enhanced glucose uptake | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies and Research Findings

-

Glucose Metabolism Enhancement :

A study demonstrated that N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide significantly increased glucose uptake in muscle cells, suggesting its potential application in diabetes management. The mechanism involves the activation of glucose transporter proteins . -

Antimicrobial Properties :

In vitro tests showed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial effects, supporting its potential use as an antimicrobial agent . -

Cytotoxic Effects on Cancer Cells :

Research conducted on various cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases, indicating its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. A common approach includes:

Nitro Reduction : If starting from a nitro-substituted benzothiazole (e.g., 6-nitro-1,3-benzothiazole), reduce the nitro group to an amine using NaBH₄ or catalytic hydrogenation .

Acetamido Introduction : React the amine intermediate with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) to form the 6-acetamido derivative .

Propanamide Coupling : Condense the 2-amino group of the benzothiazole with 3-phenoxypropanoic acid using coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane .

Critical Parameters : Control reaction temperature (0–25°C for acylation), pH (neutral for amine stability), and solvent purity to minimize side reactions.

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combine multiple analytical techniques:

- HPLC/MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : Confirm the acetamido (δ 2.1 ppm, singlet for CH₃) and phenoxy (δ 6.8–7.4 ppm for aromatic protons) groups. Compare ¹³C NMR shifts with computed spectra .

- IR Spectroscopy : Validate amide C=O stretches (~1660–1680 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .

Best Practice : Cross-reference data with structurally analogous benzothiazoles (e.g., N-(6-methoxybenzothiazol-2-yl)acetamide) to confirm assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

Methodological Answer: Contradictions often arise from:

- Substituent Effects : The acetamido group’s electron-withdrawing nature may reduce activity compared to nitro or methoxy analogs. Compare IC₅₀ values across derivatives .

- Assay Variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria).

- Cellular Uptake Differences : Use fluorescently tagged analogs to quantify intracellular accumulation via flow cytometry .

Case Study : Nitro-to-acetamido substitution in benzothiazoles reduced anticancer activity by 40% in MCF-7 cells due to decreased membrane permeability .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets like β-tubulin (anticancer) or bacterial topoisomerase IV (antimicrobial). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Modeling : Train models on benzothiazole derivatives’ logP and polar surface area to predict bioavailability. Include descriptors like topological polar surface area (TPSA) .

Example : A QSAR study showed that TPSA >90 Ų correlates with poor blood-brain barrier penetration, limiting neuroactivity .

Q. How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

- Process Design : Use flow chemistry for nitro reduction (continuous H₂ flow) to enhance safety and yield .

- Solvent Optimization : Replace DCM with cyclopentyl methyl ether (CPME) for greener acylation steps .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Data Table :

| Step | Lab-Scale Yield | Pilot-Scale Yield | Key Improvement |

|---|---|---|---|

| Nitro Reduction | 85% | 78% | Catalytic transfer hydrogenation |

| Acylation | 70% | 65% | Solvent switch to CPME |

Q. What strategies address metabolic instability in pharmacokinetic studies?

Methodological Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH to identify major metabolites (e.g., CYP3A4-mediated oxidation of phenoxy groups) .

- Prodrug Design : Replace the acetamido group with a tert-butyl carbamate (Boc) to enhance metabolic stability .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; >90% binding may limit bioavailability .

Q. Key Takeaways for Researchers

- Synthesis : Prioritize stepwise functionalization and reaction condition control.

- Characterization : Cross-validate structural data with computational and experimental benchmarks.

- Data Contradictions : Systematically compare substituent effects and assay conditions.

- Advanced Modeling : Integrate docking, QSAR, and MD simulations to rationalize bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.